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molecular formula C8H5BrN2O2 B1292552 6-Bromo-1H-indazole-4-carboxylic acid CAS No. 885523-08-0

6-Bromo-1H-indazole-4-carboxylic acid

Cat. No. B1292552
M. Wt: 241.04 g/mol
InChI Key: YYONCBWTWPVWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524751B2

Procedure details

Concentrated hydrochloric acid (46.9 ml, 1543 mmol) was added to a stirred suspension of 6-bromo-1H-indazole-4-carboxylic acid (4.65 g, 19.29 mmol, available from Sinova) in methanol (100 ml) and the reaction mixture was heated to 70° C. for 18 h. The reaction mixture was allowed to cool to RT resulting in the precipitation of a solid. The mixture was cooled in ice and the yellow precipitate filtered off and washed with methanol to give the title compound as a yellow solid (2.54 g).
Quantity
46.9 mL
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[C:6]2[CH:7]=[N:8][NH:9][C:10]=2[CH:11]=1.[CH3:15]O>>[Br:2][C:3]1[CH:4]=[C:5]([C:12]([O:14][CH3:15])=[O:13])[C:6]2[CH:7]=[N:8][NH:9][C:10]=2[CH:11]=1

Inputs

Step One
Name
Quantity
46.9 mL
Type
reactant
Smiles
Cl
Name
Quantity
4.65 g
Type
reactant
Smiles
BrC=1C=C(C=2C=NNC2C1)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
resulting in the precipitation of a solid
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in ice
FILTRATION
Type
FILTRATION
Details
the yellow precipitate filtered off
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=2C=NNC2C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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